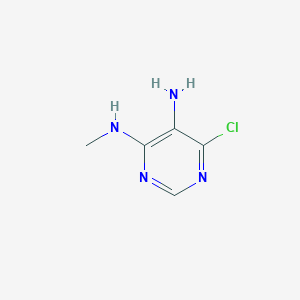

6-Chloro-N4-methyl-4,5-pyrimidinediamine

Katalognummer B1583913

Molekulargewicht: 158.59 g/mol

InChI-Schlüssel: RIYBSFHJIOZYLD-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09346807B2

Procedure details

A 50 mL 3-necked flask fitted with a thermometer was charged with 1,4-dioxane (20 mL) and 4,5-dichloropyrimdine-5-amine (5.00 g, 30.5 mmol). The reaction mixture was then stirred for 30 minutes at room temperature to ensure complete dissolution of the 4,5-dichloropyrimidine-5-amine, after which a solution of methylamine in water (40% by weight, 120 mmol, 9.3 mL) was added over a period of 30 minutes by means of a pressure-equalized dropping funnel. Upon completion of addition, the dropping funnel was replaced with a reflux condenser. The stirred reaction mixture was then heated to 75° C. over a period of 40 minutes, and the progress was monitored by LCMS. The reaction was complete after 16 hours. The resulting mixture was then cooled to 50° C. and poured into 120 mL of ice and water (approximetely 1:1 by volume), which resulted in the rapid precipitation of a solid. The resulting suspension was then for a period of 2 hours. The precipitated solids were collected by vacuum filtration, washed with ice-cold water (20 mL) and dried on the filter to give 4.76 g (98.4% yield) of 6-chloro-N4-methylpyrimidine-4,5-diamine as a light yellow solid. This material was submitted to the next step without further purification. 1H-NMR (400 MHz, DMSO-d6): δ 7.73 (s, 1H), 6.87 (d, 1H), 4.94 (broad s, 2H), 2.86 (d, 3H). MS (EI) for C5H7ClN4: 159 (MH+).

Name

4,5-dichloropyrimdine-5-amine

Quantity

5 g

Type

reactant

Reaction Step One

Name

4,5-dichloropyrimidine-5-amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

120 mL

Type

reactant

Reaction Step Four

Yield

98.4%

Identifiers

|

REACTION_CXSMILES

|

O1CCOCC1.[Cl:7][CH:8]1[C:13](Cl)([NH2:14])[CH:12]=[N:11][CH:10]=[N:9]1.[CH3:16][NH2:17]>O>[Cl:7][C:8]1[N:9]=[CH:10][N:11]=[C:12]([NH:17][CH3:16])[C:13]=1[NH2:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

4,5-dichloropyrimdine-5-amine

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1N=CN=CC1(N)Cl

|

Step Two

|

Name

|

4,5-dichloropyrimidine-5-amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1N=CN=CC1(N)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

|

Name

|

|

|

Quantity

|

9.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then stirred for 30 minutes at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 50 mL 3-necked flask fitted with a thermometer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dropping funnel was replaced with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The stirred reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was then heated to 75° C. over a period of 40 minutes

|

|

Duration

|

40 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction was complete after 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was then cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in the rapid precipitation of a solid

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for a period of 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated solids were collected by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ice-cold water (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=NC=N1)NC)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.76 g | |

| YIELD: PERCENTYIELD | 98.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |